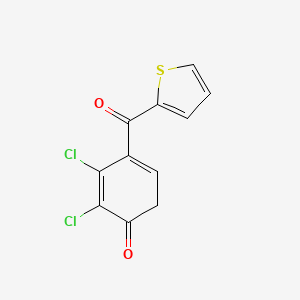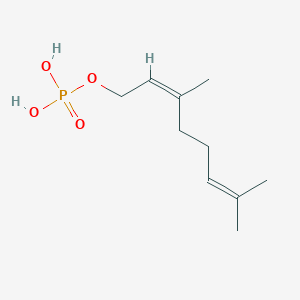![molecular formula C7H6N2OS B12850925 6-Methoxythiazolo[5,4-b]pyridine](/img/no-structure.png)
6-Methoxythiazolo[5,4-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxythiazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the thiazole and pyridine family. This compound is known for its unique structural properties, which make it a valuable subject of study in various scientific fields, including medicinal chemistry and organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxythiazolo[5,4-b]pyridine typically involves the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid . This reaction yields 5-methoxythiazolo[5,4-b]pyridin-2-amine as the target product . The reaction conditions are crucial for the successful formation of the thiazole ring, and the use of specific reagents like lithium bromide and bromine ensures the desired product is obtained.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the synthetic routes used in laboratory settings can be scaled up for industrial applications. The key is to optimize reaction conditions and ensure the availability of high-purity starting materials to achieve consistent yields and product quality.
化学反応の分析
Types of Reactions
6-Methoxythiazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups attached to the thiazole or pyridine rings.
科学的研究の応用
6-Methoxythiazolo[5,4-b]pyridine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 6-Methoxythiazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. It has been reported to exhibit strong inhibitory activity against certain enzymes, such as PI3kα, with an IC50 of 3.6 nM . This inhibition can lead to various biological effects, including the suppression of cancer cell growth and proliferation.
類似化合物との比較
6-Methoxythiazolo[5,4-b]pyridine can be compared with other similar compounds, such as:
Thiazolo[4,5-b]pyridines: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
Pyrano[2,3-d]thiazoles: These compounds have a fused pyran ring, which can alter their reactivity and applications.
Thiazolo[5,4-d]pyrimidines: These compounds have a pyrimidine ring instead of a pyridine ring, resulting in different pharmacological activities.
特性
分子式 |
C7H6N2OS |
|---|---|
分子量 |
166.20 g/mol |
IUPAC名 |
6-methoxy-[1,3]thiazolo[5,4-b]pyridine |
InChI |
InChI=1S/C7H6N2OS/c1-10-5-2-6-7(8-3-5)11-4-9-6/h2-4H,1H3 |
InChIキー |
DJZZIEPFYRJIRH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(N=C1)SC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[(4-Chloro-3-fluoroanilino)methylidene]-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione](/img/structure/B12850929.png)
